

MTS Cell Viability Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1,4- Bis(methylsulfonylsulfanyl)butane	
Cat. No.:	B043496	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of MTS reagents, along with troubleshooting guides and frequently asked questions for the MTS cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the MTS reagent?

A1: MTS reagent should be stored at -20°C and protected from light.[1][2][3] Before use, the reagent should be equilibrated to room temperature.[3] Some methanethiosulfonates are hygroscopic and should be stored in a desiccator at -20°C and warmed to room temperature before opening the vial to prevent moisture absorption.[2]

Q2: How should I prepare the MTS solution for my experiment?

A2: For optimal results, MTS solutions should be prepared immediately before use.[2] A common protocol involves dissolving MTS powder in DPBS to a concentration of 2 mg/ml, resulting in a clear golden-yellow solution.[1][4] An intermediate electron acceptor, such as PES (phenazine ethyl sulfate), is often added to the MTS solution.[1] The pH of the final solution should be adjusted to 6.0-6.5 using 1N HCl, and then filter-sterilized.[1][4]

Q3: Can I use media containing phenol red and serum for the MTS assay?







A3: It is recommended to use a culture medium that does not contain phenol red, as it can interfere with absorbance readings.[5][6] While some protocols suggest that serum can be present, it's important to note that serum components may interact with the MTS reagent and affect the results.[5][7] If serum is used, it is crucial to include appropriate background controls. [5]

Q4: What is the recommended wavelength for reading the absorbance in an MTS assay?

A4: The absorbance should be recorded at approximately 490 nm.[1][3][4][7] A wavelength of 492 nm is also suitable as the absorbance peak is broad enough to accommodate this minor difference without significantly affecting the accuracy of the readings.[8]

Troubleshooting Guide

This guide addresses common issues encountered during MTS assays and provides potential solutions.

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause	Recommended Solution
High Background Absorbance	Contamination of reagents or media.	Use sterile techniques and fresh, high-quality reagents. Ensure media is free of microbial contamination.
Phenol red in the culture medium.	Use phenol red-free medium for the assay.[5][6]	
Presence of reducing agents in the test compounds.	Include a "no cell" control with the test compound to measure its intrinsic absorbance.	
Low Absorbance Signal	Insufficient cell number.	Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase at the time of the assay.[6]
Incorrect incubation time.	Optimize the incubation time with the MTS reagent (typically 1-4 hours) for your specific cell type.[1][3]	
Reagent degradation.	Store the MTS reagent properly at -20°C and protect it from light.[1][2][3] Prepare fresh solutions for each experiment.[2]	-
Inconsistent Results/High Variability	Uneven cell seeding.	Ensure a homogenous single- cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting.[9]
Edge effects in the 96-well plate.	Avoid using the outer wells of the plate, or fill them with sterile media or water to maintain humidity.[9]	_



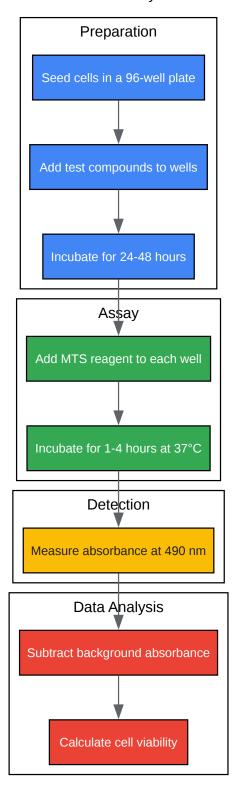
Pipetting errors.	Use calibrated pipettes and practice consistent pipetting techniques.[9]	_
Cell clumping.	Ensure complete cell dissociation during trypsinization and resuspend cells thoroughly.	
Negative Absorbance Values After Background Subtraction	Background absorbance is higher than the sample absorbance.	This can occur if the test compound is toxic and causes significant cell death, or if there is an issue with the background control wells. Reevaluate the experimental setup and controls.[7]
No Color Change	Most cells are dead.	Verify cell viability under a microscope before and after adding the MTS reagent.[8]
Incorrect reagent preparation or addition.	Double-check the concentration and preparation of the MTS solution. Ensure the correct volume was added to each well.	

Experimental Protocols Standard MTS Assay Protocol

This protocol provides a general workflow for performing a cell viability assay using MTS.



Standard MTS Assay Workflow



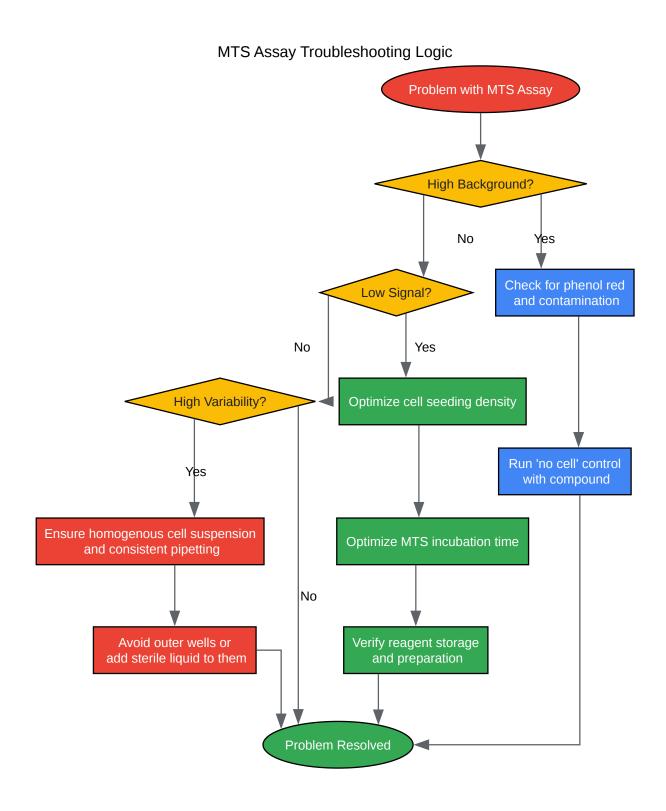
Click to download full resolution via product page

A diagram illustrating the standard workflow of an MTS assay.



Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues in MTS assays.



Click to download full resolution via product page



A flowchart for troubleshooting common MTS assay problems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MTS Tetrazolium Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. abcam.com [abcam.com]
- 4. scribd.com [scribd.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reddit The heart of the internet [reddit.com]
- To cite this document: BenchChem. [MTS Cell Viability Assay: Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043496#mts-4-mts-storage-and-handling-best-practices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com